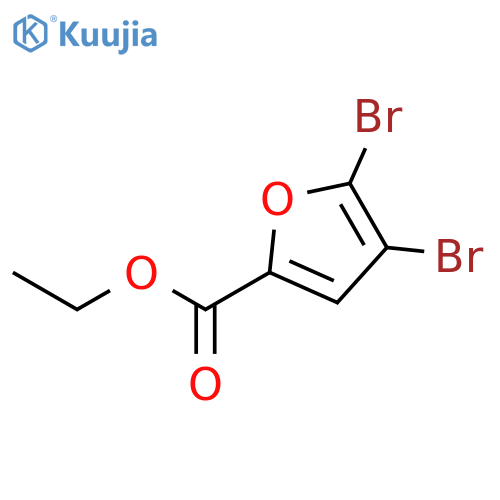

Cas no 54113-42-7 (Ethyl 4,5-dibromofuran-2-carboxylate)

54113-42-7 structure

商品名:Ethyl 4,5-dibromofuran-2-carboxylate

Ethyl 4,5-dibromofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4,5-dibromofuran-2-carboxylate

- 4,5-Dibromo-Furan-2-Carboxylic Acid Ethyl Ester

- 2,3-dibromo-5-(ethoxycarbonyl)furan

- 4,5-Dibrom-furan-2-carbonsaeure-aethylester

- AC1NPODX

- AC1Q33XC

- AK-67853

- ANW-70567

- CTK8C3805

- SureCN418240

- SCHEMBL418240

- DTXSID60409035

- ETHYL 4,5-DIBROMO-2-FUROATE

- DA-05068

- E89393

- A870541

- CS-0366509

- AKOS016002671

- Ethyl4,5-dibromofuran-2-carboxylate

- 54113-42-7

- QLZGPQXXFBJHFW-UHFFFAOYSA-N

-

- MDL: MFCD00092560

- インチ: InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3

- InChIKey: QLZGPQXXFBJHFW-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC(=C(Br)O1)Br

計算された属性

- せいみつぶんしりょう: 297.86632g/mol

- どういたいしつりょう: 295.86837g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

Ethyl 4,5-dibromofuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E070585-100mg |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 100mg |

$ 680.00 | 2022-06-05 | ||

| A2B Chem LLC | AG58026-1g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 97% | 1g |

$290.00 | 2024-04-19 | |

| Chemenu | CM195857-1g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A159002434-10g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 95% | 10g |

$651.24 | 2023-09-01 | |

| A2B Chem LLC | AG58026-500mg |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 97% | 500mg |

$218.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437179-1g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 95+% | 1g |

¥6703.00 | 2024-05-09 | |

| Alichem | A159002434-25g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 95% | 25g |

$1025.10 | 2023-09-01 | |

| Chemenu | CM195857-1g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 95% | 1g |

$580 | 2021-08-05 | |

| Alichem | A159002434-5g |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 95% | 5g |

$454.74 | 2023-09-01 | |

| TRC | E070585-50mg |

Ethyl 4,5-dibromofuran-2-carboxylate |

54113-42-7 | 50mg |

$ 410.00 | 2022-06-05 |

Ethyl 4,5-dibromofuran-2-carboxylate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

54113-42-7 (Ethyl 4,5-dibromofuran-2-carboxylate) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 81216-14-0(7-bromohept-1-yne)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54113-42-7)Ethyl 4,5-dibromofuran-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):596.0